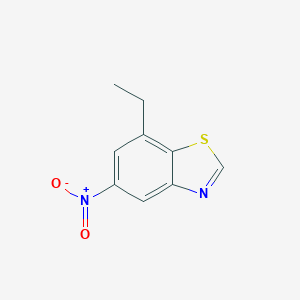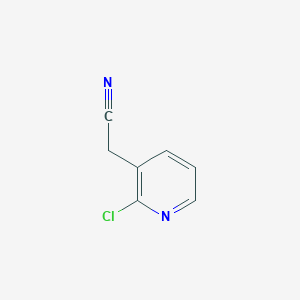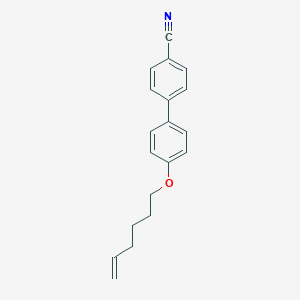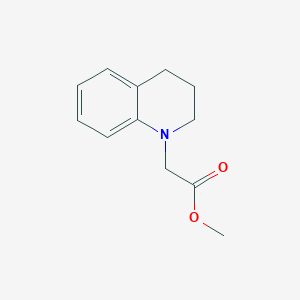
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate (MEPC) is a chemical compound that belongs to the pyrrole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. MEPC is a versatile compound that can be synthesized using different methods, and its unique chemical structure offers numerous benefits for scientific research. In
Mecanismo De Acción
The mechanism of action of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is not well understood. However, studies have shown that Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can interact with various biological targets, including enzymes, receptors, and ion channels. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has various biochemical and physiological effects. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been shown to have antioxidant activity, which can protect cells from oxidative damage. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been shown to have antitumor activity, which can inhibit the growth of cancer cells. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been shown to have antimicrobial activity, which can inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is also stable and can be stored for long periods without degradation. However, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has some limitations for lab experiments. It is not water-soluble, which can limit its applications in aqueous environments. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is also sensitive to light and heat, which can cause degradation.
Direcciones Futuras
There are several future directions for research on Methyl 5-ethenyl-1H-pyrrole-2-carboxylate. One direction is to explore the potential applications of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate in drug discovery. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be used as a starting material to synthesize novel compounds with potential therapeutic activities. Another direction is to explore the potential applications of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate in materials science. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be used to synthesize new polymers with unique properties for various applications. Finally, more studies are needed to understand the mechanism of action of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is a versatile compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be synthesized using different methods, and its unique chemical structure offers numerous benefits for scientific research. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has various biochemical and physiological effects, and its potential applications in drug discovery and materials science make it an exciting area of research. Further studies are needed to understand the mechanism of action of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate and its potential applications in various fields.
Métodos De Síntesis
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the Paal-Knorr reaction, and the Pictet-Spengler reaction. The Hantzsch reaction is the most common method used to synthesize Methyl 5-ethenyl-1H-pyrrole-2-carboxylate. This method involves the reaction of 2-amino-3-butenenitrile with ethyl acetoacetate and formaldehyde in the presence of a catalyst. The Paal-Knorr reaction involves the reaction of 1,4-dicarbonyl compounds with amino compounds, while the Pictet-Spengler reaction involves the reaction of tryptamines with aldehydes or ketones.
Aplicaciones Científicas De Investigación
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research. In medicinal chemistry, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been used to synthesize novel compounds with potential antitumor, anti-inflammatory, and antimicrobial activities. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been used to synthesize compounds with potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been used to synthesize polymers, which have potential applications in drug delivery systems and tissue engineering. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been used to synthesize fluorescent dyes, which have potential applications in bioimaging.
Propiedades
Número CAS |
198703-16-1 |
|---|---|
Nombre del producto |
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
methyl 5-ethenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3-5,9H,1H2,2H3 |
Clave InChI |
YIJXOYFVYBEYQM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(N1)C=C |
SMILES canónico |
COC(=O)C1=CC=C(N1)C=C |
Sinónimos |
1H-Pyrrole-2-carboxylicacid,5-ethenyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)






![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)


